molecular formula C11H8N2O3 B1411597 6-(Pyridin-4-yloxy)nicotinic acid CAS No. 2090418-04-3

6-(Pyridin-4-yloxy)nicotinic acid

Cat. No.: B1411597
CAS No.: 2090418-04-3
M. Wt: 216.19 g/mol
InChI Key: LKMDLHMRHYXVSL-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yloxy)nicotinic acid is a nicotinic acid derivative with a pyridin-4-yloxy substituent at the 6-position of the pyridine ring. Nicotinic acid (pyridine-3-carboxylic acid) is a well-studied compound with roles in metabolism and as a precursor for coenzymes like NAD/NADP . This substitution pattern is significant, as hydroxylation or functionalization at the 6-position is a common metabolic pathway for nicotinic acid in bacterial systems .

Properties

CAS No.

2090418-04-3

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

6-pyridin-4-yloxypyridine-3-carboxylic acid

InChI

InChI=1S/C11H8N2O3/c14-11(15)8-1-2-10(13-7-8)16-9-3-5-12-6-4-9/h1-7H,(H,14,15)

InChI Key

LKMDLHMRHYXVSL-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)O)OC2=CC=NC=C2

Canonical SMILES

C1=CC(=NC=C1C(=O)O)OC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The 6-position of nicotinic acid serves as a versatile site for derivatization. Below is a detailed comparison of 6-(Pyridin-4-yloxy)nicotinic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Key Structural Analogs

6-(Piperidin-4-yloxy)nicotinic Acid
  • Substituent : Piperidin-4-yloxy group.
  • Molecular Formula : C₁₁H₁₄N₂O₃.
  • Molecular Weight : 222.24 g/mol.
  • Key Differences : Replacement of pyridin-4-yloxy with piperidin-4-yloxy enhances solubility due to the saturated piperidine ring, which reduces aromatic stacking interactions .
6-(4-Bromo-3-methylphenoxy)nicotinic Acid
  • Substituent: 4-Bromo-3-methylphenoxy group.
  • Molecular Formula: C₁₃H₁₀BrNO₃.
  • Molecular Weight : 308.13 g/mol.
6-(4-Methylpiperazin-1-yl)nicotinic Acid
  • Substituent : 4-Methylpiperazin-1-yl group.
  • Molecular Formula : C₁₁H₁₅N₃O₂.
  • Molecular Weight : 221.26 g/mol.
  • Key Differences : The methylpiperazine group introduces a basic nitrogen, which may enhance receptor binding in medicinal chemistry applications .
4-Hydroxy-6-methyl-nicotinic Acid
  • Substituent : Hydroxy (4-position) and methyl (6-position).
  • Molecular Formula: C₇H₇NO₃.
  • Molecular Weight : 153.14 g/mol.
  • Key Differences : Substitution at both 4- and 6-positions alters acidity (pKa) and hydrogen-bonding capacity, impacting interactions with enzymes like hydroxylases .

Data Table: Comparative Analysis

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities
6-(Pyridin-4-yloxy)nicotinic acid Pyridin-4-yloxy C₁₁H₈N₂O₃ 216.19 g/mol Moderate lipophilicity; potential kinase inhibition
6-(Piperidin-4-yloxy)nicotinic acid Piperidin-4-yloxy C₁₁H₁₄N₂O₃ 222.24 g/mol Enhanced solubility; drug candidate scaffold
6-(4-Bromo-3-methylphenoxy)nicotinic acid 4-Bromo-3-methylphenoxy C₁₃H₁₀BrNO₃ 308.13 g/mol High lipophilicity; halogen-bonding capability
6-(4-Methylpiperazin-1-yl)nicotinic acid 4-Methylpiperazin-1-yl C₁₁H₁₅N₃O₂ 221.26 g/mol Basic nitrogen for improved receptor binding
4-Hydroxy-6-methyl-nicotinic acid 4-Hydroxy, 6-methyl C₇H₇NO₃ 153.14 g/mol Altered acidity; metabolic intermediate

Research Findings

Metabolic Pathways :

  • 6-Substituted nicotinic acids, including 6-hydroxynicotinic acid, are intermediates in bacterial degradation pathways. For example, Bacillus species hydroxylate nicotinic acid at the 6-position, forming 6-hydroxynicotinic acid, which undergoes oxidative decarboxylation .
  • The pyridin-4-yloxy group in 6-(Pyridin-4-yloxy)nicotinic acid may resist enzymatic degradation compared to hydroxyl or methyl groups, enhancing metabolic stability .

Biological Activity: Piperidine and piperazine derivatives (e.g., 6-(Piperidin-4-yloxy)nicotinic acid) are explored in drug discovery due to their solubility and ability to interact with biological targets . Brominated analogs like 6-(4-Bromo-3-methylphenoxy)nicotinic acid may act as halogen-bond donors, useful in inhibitor design .

Physicochemical Properties: Lipophilicity increases with bulky substituents (e.g., bromophenoxy groups), while polar groups (e.g., piperazine) improve water solubility . Substitution at the 4-position (e.g., 4-Hydroxy-6-methyl-nicotinic acid) lowers pKa, influencing ionization state and bioavailability .

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